Cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The specific structure of this compound includes a cyclohexyl group, a nitrophenyl group, and a dihydropyrimido[1,2-a][1,3]benzimidazole core, making it a unique and potentially valuable molecule in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems to control temperature, pressure, and reaction time would ensure consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, or chromatography would be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative. Substitution reactions could result in various functionalized derivatives, depending on the substituents introduced .
Scientific Research Applications
Cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties, which can be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication or transcription .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Pyrimido Derivatives: These compounds contain the pyrimido ring and are known for their pharmacological properties.
Nitrophenyl Compounds: These compounds have the nitrophenyl group, which contributes to their reactivity and biological activity.
Uniqueness
Cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a][1,3]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H24N4O4 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
cyclohexyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H24N4O4/c1-15-21(23(29)32-18-10-3-2-4-11-18)22(16-8-7-9-17(14-16)28(30)31)27-20-13-6-5-12-19(20)26-24(27)25-15/h5-9,12-14,18,22H,2-4,10-11H2,1H3,(H,25,26) |
InChI Key |
ITVJGEPUQLYSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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